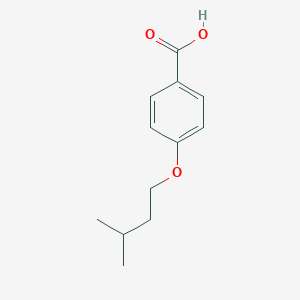

4-(isopentyloxy)benzoic acid

Description

The exact mass of the compound 4-(3-Methylbutoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71588. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYYRDUFMDDJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290877 | |

| Record name | 4-(3-Methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2910-85-2 | |

| Record name | 4-(3-Methylbutoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2910-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methylbutoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002910852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2910-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Isopentyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(isopentyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-(isopentyloxy)benzoic acid, a valuable benzoic acid derivative. This document details the core chemical principles, experimental protocols, and quantitative data associated with its synthesis, tailored for an audience in chemical research and drug development.

Introduction and Retrosynthetic Analysis

This compound is an organic compound that finds applications as a building block in the synthesis of more complex molecules, including liquid crystals and pharmaceutical intermediates.[1] The presence of the isopentyloxy group imparts specific physical and chemical properties, such as increased lipophilicity, which can be advantageous in modulating the characteristics of a target molecule.

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis . This method involves the O-alkylation of a phenol with an alkyl halide. The retrosynthetic analysis reveals a straightforward disconnection at the ether linkage, identifying 4-hydroxybenzoic acid and an isopentyl halide as the key starting materials.

Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers. In the context of this compound, the synthesis proceeds via the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the primary carbon of an isopentyl halide (e.g., isopentyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Williamson ether synthesis.

| Parameter | Data |

| Starting Materials | 4-Hydroxybenzoic acid, Isopentyl bromide |

| Key Reagents | Potassium carbonate (K₂CO₃) |

| Solvent(s) | N,N-Dimethylformamide (DMF) or Acetone |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

| Reported Yield | 85-95% |

| Purity | High after recrystallization |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-Hydroxybenzoic acid (1.0 eq.)

-

Isopentyl bromide (1.1 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq.) in DMF.

-

Addition of Base: Add potassium carbonate (2.0 eq.) to the solution.

-

Addition of Alkyl Halide: Add isopentyl bromide (1.1 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to 70 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M hydrochloric acid. A precipitate will form.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Conclusion

The Williamson ether synthesis provides an efficient and high-yielding pathway for the preparation of this compound. The reaction is generally straightforward to perform and purify, making it a suitable method for both laboratory-scale synthesis and potential scale-up. The choice of base and solvent can be optimized to further enhance the reaction efficiency. This technical guide offers a solid foundation for researchers and professionals in the field to synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(isopentyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(isopentyloxy)benzoic acid, also known as 4-(3-methylbutoxy)benzoic acid, is an aromatic carboxylic acid derivative. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological relevance. Due to the limited availability of experimental data for this specific compound, this guide also includes data from closely related 4-alkoxybenzoic acids and benzoic acid itself to provide a comparative context for its expected properties. This information is crucial for researchers in drug design, materials science, and chemical synthesis.

Physicochemical Properties

The physicochemical properties of this compound are essential for predicting its behavior in various chemical and biological systems. While specific experimental data for this compound is scarce, a combination of computational predictions and experimental data for analogous compounds provides valuable insights.

Core Physicochemical Data

| Property | This compound | 4-(pentyloxy)benzoic acid (Analogue) | Benzoic Acid (Parent Compound) |

| Molecular Formula | C₁₂H₁₆O₃[1] | C₁₂H₁₆O₃ | C₇H₆O₂ |

| Molecular Weight | 208.25 g/mol [1] | 208.25 g/mol | 122.12 g/mol |

| Melting Point | Not available | 126-128 °C | 122 °C |

| Boiling Point | Not available | 333.3 °C at 760 mmHg | 250 °C |

| pKa | Not available | ~4.49 ± 0.10 (Predicted) | 4.20 |

| LogP | 2.8097 (Calculated)[1] | Not available | 1.87 (Experimental) |

| Topological Polar Surface Area (TPSA) | 46.53 Ų[1] | Not available | 37.3 Ų |

Synthesis and Purification

A general and adaptable method for the synthesis of 4-alkoxybenzoic acids, including this compound, is the Williamson ether synthesis. This involves the reaction of a p-hydroxybenzoic acid with an appropriate alkyl halide in the presence of a base.

Experimental Protocol: Synthesis of 4-alkoxybenzoic acids

This protocol describes a general procedure for the synthesis of 4-n-alkoxy benzoic acids which can be adapted for this compound by using isoamyl bromide (1-bromo-3-methylbutane) as the alkyl halide.

Materials:

-

p-Hydroxybenzoic acid

-

Alkyl halide (e.g., isoamyl bromide)

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethanol or acetic acid (for recrystallization)

Procedure:

-

Dissolve p-hydroxybenzoic acid (0.1 mole), the corresponding alkyl halide (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol.

-

Reflux the reaction mixture for 3 to 4 hours. For higher alkyl chains, the refluxing period may need to be extended to 7 to 8 hours.

-

Add 20 ml of a 10% aqueous KOH solution and continue refluxing for an additional two hours to ensure the hydrolysis of any ester byproducts.

-

Cool the solution and then acidify it with HCl to precipitate the 4-alkoxybenzoic acid.

-

Filter the precipitate and wash it with water.

-

Recrystallize the crude product from ethanol or acetic acid to obtain the purified 4-alkoxybenzoic acid.

-

Dry the purified crystals and determine the melting point to assess purity.

Purification Workflow

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the protons of the isopentyloxy group, and the acidic proton of the carboxylic acid group. The aromatic protons would likely appear as two doublets in the region of δ 7-8 ppm. The isopentyloxy group would exhibit signals corresponding to the -OCH₂- group (a triplet), the -CH₂- group, the -CH- group (a multiplet), and the two terminal -CH₃ groups (a doublet). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically > δ 10 ppm).

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for the seven distinct carbon atoms of the benzoic acid core and the five carbons of the isopentyloxy group. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1680-1710 cm⁻¹.

-

C-O stretching bands for the ether linkage and the carboxylic acid.

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 208 would be expected. Common fragmentation patterns for benzoic acid derivatives include the loss of the alkyl chain, the carboxyl group, and other small fragments.

Experimental Protocols for Physicochemical Property Determination

Standard experimental procedures are employed to determine the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

Methodology:

-

A small amount of the crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.

pKa Determination by Potentiometric Titration

Methodology:

-

A known concentration of the acid is dissolved in a suitable solvent (e.g., a water-ethanol mixture).

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments.

-

The pH of the solution is measured after each addition of the base.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The pKa is determined as the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method

Methodology:

-

A small amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the n-octanol and water layers.

-

The concentration of the compound in each layer is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of benzoic acid derivatives is known for a wide range of biological effects.[2][3] These include antimicrobial, anti-inflammatory, and anticancer properties.

For instance, certain benzoic acid derivatives have been shown to act as antagonists for Very Late Antigen-4 (VLA-4), which is involved in inflammatory responses. Additionally, other derivatives have been investigated as inhibitors of signaling pathways implicated in cancer, such as the STAT3 and MAPK/ERK pathways. The isopentyloxy group in this compound increases its lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties and potentially its biological activity. Further research is needed to elucidate the specific biological roles of this compound.

Conclusion

This compound is a derivative of benzoic acid with potential applications in various fields of chemical and biological research. While specific experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information and data from analogous compounds. The provided experimental protocols for synthesis and property determination offer a practical framework for researchers working with this and related molecules. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

References

An In-depth Technical Guide to 4-(isopentyloxy)benzoic acid (CAS: 2910-85-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(isopentyloxy)benzoic acid, also known as 4-(3-methylbutoxy)benzoic acid, is a derivative of benzoic acid featuring an isopentyloxy group at the para position.[1] This modification imparts specific physicochemical properties that make it a valuable building block in various fields, including the synthesis of liquid crystals and pharmacologically active molecules.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and known biological activities to support its application in research and development.

Chemical and Physical Properties

| Property | Value / Description | Source |

| CAS Number | 2910-85-2 | [1] |

| Molecular Formula | C12H16O3 | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| IUPAC Name | 4-(3-methylbutoxy)benzoic acid | [1] |

| Synonyms | This compound, 4-(3-METHYL-BUTOXY)-BENZOIC ACID | [1] |

| Appearance | White to off-white crystalline powder (expected) | - |

| Melting Point | 126-128 °C (for 4-(pentyloxy)benzoic acid) | [4][5][6] |

| Boiling Point | ~333 °C (for 4-(pentyloxy)benzoic acid) | [5] |

| Solubility | Soluble in alcohols and ethers (expected) | [5] |

Computational Data:

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| LogP (octanol-water partition coefficient) | 2.8097 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 5 | [1] |

Synthesis

The most common and straightforward method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from general procedures for the synthesis of 4-alkoxybenzoic acids.

Reaction Scheme:

Materials:

-

4-hydroxybenzoic acid

-

Isoamyl bromide (1-bromo-3-methylbutane)

-

Potassium carbonate (K2CO3) or Potassium hydroxide (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as DMF or acetone.

-

Base Addition: Add a base, such as anhydrous potassium carbonate (2.0-3.0 eq) or potassium hydroxide (2.0-3.0 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Alkylation: Add isoamyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and maintain it for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If acetone was used as the solvent, it should be removed under reduced pressure.

-

Extraction: Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash them sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a crystalline solid.

Spectral Analysis

The structural elucidation of this compound can be achieved through various spectroscopic techniques. The following sections describe the expected spectral data based on the analysis of benzoic acid and its alkoxy derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for both the aromatic and the isopentyloxy groups.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COOH) | ~7.9 - 8.1 | Doublet | 2H |

| Aromatic (ortho to -OR) | ~6.9 - 7.1 | Doublet | 2H |

| -OCH2- | ~4.0 - 4.2 | Triplet | 2H |

| -CH2- (isopentyl) | ~1.7 - 1.9 | Multiplet | 2H |

| -CH- (isopentyl) | ~1.8 - 2.0 | Multiplet | 1H |

| -CH3 (isopentyl) | ~0.9 - 1.0 | Doublet | 6H |

| -COOH | ~11.0 - 13.0 | Singlet (broad) | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the isopentyloxy chain.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carboxylic acid) | ~167 - 173 |

| C-OR (Aromatic) | ~160 - 165 |

| C-COOH (Aromatic) | ~120 - 125 |

| CH (Aromatic, ortho to -COOH) | ~131 - 133 |

| CH (Aromatic, ortho to -OR) | ~114 - 116 |

| -OCH2- | ~67 - 70 |

| -CH2- (isopentyl) | ~37 - 39 |

| -CH- (isopentyl) | ~24 - 26 |

| -CH3 (isopentyl) | ~22 - 24 |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500-3300 | Broad, strong |

| C-H (Aromatic) | 3000-3100 | Medium, sharp |

| C-H (Aliphatic) | 2850-2960 | Medium to strong, sharp |

| C=O (Carboxylic acid) | 1680-1710 | Strong, sharp |

| C=C (Aromatic) | 1580-1610, 1450-1500 | Medium to strong, sharp |

| C-O (Ether) | 1240-1260 (asymmetric), 1020-1050 (symmetric) | Strong, sharp |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular ion) |

| 191 | [M - OH]⁺ |

| 138 | [M - C5H10]⁺ (McLafferty rearrangement) |

| 121 | [M - C5H11O]⁺ |

| 71 | [C5H11]⁺ (Isopentyl cation) |

Biological Activity and Applications

While research specifically on this compound is limited, its derivatives have shown significant biological activity, highlighting its potential as a key scaffold in drug discovery.

Xanthine Oxidase Inhibition

A recent study published in July 2024 reported the discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as potent inhibitors of xanthine oxidase (XO).[5] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition associated with gout.

The study demonstrated that the optimized compound, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide, exhibited an IC50 value of 0.13 μM against xanthine oxidase and significantly reduced serum uric acid levels in rats.[5] This suggests that the this compound core is a promising starting point for the development of new treatments for hyperuricemia and gout.

Liquid Crystals

4-Alkoxybenzoic acids are well-known for their ability to form liquid crystalline phases.[2][7] The rod-like molecular structure, consisting of a rigid aromatic core and a flexible alkyl chain, promotes the formation of ordered, yet fluid, mesophases. These properties are crucial for applications in displays, sensors, and other optoelectronic devices. The isopentyloxy group in this compound contributes to the molecular anisotropy required for liquid crystal behavior.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system.

Conclusion

This compound is a versatile organic compound with significant potential in materials science and medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis makes it an accessible building block for more complex molecules. The demonstrated efficacy of its derivatives as xanthine oxidase inhibitors opens promising avenues for the development of novel therapeutics for gout and hyperuricemia. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

- 1. chemscene.com [chemscene.com]

- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Pentyloxybenzoic acid | 15872-41-0 [amp.chemicalbook.com]

- 5. 4-(pentyloxy)benzoic acid, CAS No. 15872-41-0 - iChemical [ichemical.com]

- 6. 15872-41-0 CAS MSDS (4-Pentyloxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-(isopentyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(isopentyloxy)benzoic acid, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents a detailed analysis based on data from closely related analogs and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the predicted and characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These values are derived from the analysis of similar 4-alkoxybenzoic acids and general knowledge of functional group frequencies.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~6.9 - 7.1 | Doublet | 2H | Aromatic (ortho to -OR) |

| ~4.0 - 4.1 | Triplet | 2H | -OCH₂- |

| ~1.7 - 1.9 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.6 - 1.7 | Multiplet | 2H | -CH₂-CH(CH₃)₂ |

| ~0.9 - 1.0 | Doublet | 6H | -CH(CH₃)₂ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~163 | Aromatic C-O |

| ~132 | Aromatic C (ortho to -COOH) |

| ~123 | Aromatic C-COOH |

| ~114 | Aromatic C (ortho to -OR) |

| ~68 | -OCH₂- |

| ~38 | -CH₂-CH(CH₃)₂ |

| ~25 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2960-2850 | Medium-Strong | C-H stretch (Alkyl) |

| ~1680-1710 | Strong | C=O stretch (Carboxylic acid dimer)[1] |

| ~1605, ~1580, ~1500 | Medium | C=C stretch (Aromatic ring) |

| ~1430 | Medium | O-H bend (in-plane) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Sample preparation: KBr pellet or Nujol mull.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Securely cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate or mullite)

-

Pellet press

-

FTIR Spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the this compound sample and the KBr powder to remove any moisture.

-

In the mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr. The mixture should be ground to a fine, homogeneous powder.

-

Transfer the powder to the pellet press die.

-

-

Pellet Formation:

-

Apply pressure to the die using a hydraulic press (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule. Carboxylic acids typically show a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[2][3]

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Correlation of molecular structure to NMR signals.

References

The Supramolecular Architecture of 4-(Alkoxy)benzoic Acid Derivatives: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(alkoxy)benzoic acid scaffold is a cornerstone in the design of liquid crystals and functional materials. The predictable self-assembly of these molecules, driven by robust hydrogen bonding, gives rise to a rich variety of crystalline and liquid crystalline phases. This technical guide provides a comprehensive overview of the crystal structures of 4-(alkoxy)benzoic acid derivatives, detailing the key structural motifs, experimental methodologies for their characterization, and a summary of crystallographic data.

Core Structural Features: The Hydrogen-Bonded Dimer

The defining characteristic of the crystal structure of 4-(alkoxy)benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two molecules. This robust supramolecular synthon dictates the primary packing arrangement in the solid state.

The oxygen atoms of the carboxylic acid group of one molecule form strong O-H···O hydrogen bonds with the corresponding atoms of an adjacent molecule, creating a stable eight-membered ring. This dimerization effectively elongates the molecular unit, a crucial factor in the emergence of liquid crystalline behavior.

Below is a diagram illustrating the fundamental hydrogen-bonding interaction that leads to the formation of a 4-(alkoxy)benzoic acid dimer.

Theoretical Modeling of 4-(Isopentyloxy)benzoic Acid Mesophases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical modeling of the mesophases of 4-(isopentyloxy)benzoic acid. It covers the computational approaches used to understand and predict the liquid crystalline behavior of this molecule, supported by experimental data and detailed methodologies.

Introduction to this compound and its Mesophases

This compound is a member of the alkoxybenzoic acid homologous series, which are known to exhibit liquid crystalline properties.[1] These molecules, characterized by a rigid benzoic acid core and a flexible alkoxy chain, self-assemble into ordered yet fluid phases, known as mesophases, primarily through hydrogen bonding between the carboxylic acid groups to form dimers.[1][2] The nature and stability of these mesophases are influenced by factors such as the length and branching of the alkyl chain.[2] Understanding the structure-property relationships in these materials is crucial for their application in various technologies, including display devices and advanced materials. Theoretical modeling plays a pivotal role in elucidating the molecular interactions and dynamics that govern the formation and stability of these mesophases.

Theoretical Modeling Approaches

The theoretical investigation of this compound mesophases primarily involves two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These methods provide insights at the atomic and molecular levels, complementing experimental findings.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in understanding the geometry, electronic properties, and interaction energies of the molecule and its dimers.

Key Applications of DFT:

-

Molecular Geometry Optimization: Determining the most stable conformation of the this compound monomer and its hydrogen-bonded dimer.

-

Interaction Energy Analysis: Quantifying the strength of the hydrogen bonds that lead to the formation of dimers, which are the fundamental building blocks of the liquid crystalline phases.

-

Prediction of Spectroscopic Properties: Calculating vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in the interpretation of experimental spectra.

-

Electronic Properties: Determining properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and dipole moment to understand the molecule's reactivity and intermolecular interactions.[2]

Typical DFT Protocol: A common approach for DFT calculations on similar molecules involves using a functional, such as B3LYP, with a basis set like 6-311G.[3] The calculations would first involve optimizing the geometry of the monomer and then the dimer to find the lowest energy structures. From these optimized structures, various molecular properties can be calculated.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can model the collective behavior of a large number of molecules to predict the formation of mesophases and their macroscopic properties.

Key Applications of MD Simulations:

-

Phase Behavior Prediction: Simulating the system at different temperatures to observe transitions between the crystalline, liquid crystalline (nematic, smectic), and isotropic liquid phases.

-

Structural Characterization: Analyzing the trajectories of molecules to determine structural properties of the mesophases, such as orientational order parameters and radial distribution functions.

-

Dynamic Properties: Investigating dynamic properties like diffusion coefficients and rotational correlation times to understand the mobility of molecules within the different phases.

-

Thermodynamic Properties: Calculating thermodynamic quantities such as enthalpy and heat capacity to identify phase transition temperatures.

Typical MD Protocol: An MD simulation would typically start with a random arrangement of this compound molecules in a simulation box with periodic boundary conditions. A suitable force field, which defines the potential energy of the system, is chosen to describe the interactions between atoms. The system is then equilibrated at a specific temperature and pressure, after which a production run is performed to collect data for analysis. By systematically changing the temperature, one can observe the formation and dissolution of the mesophases.

Quantitative Data

The following tables summarize key quantitative data for this compound and related alkoxybenzoic acids, derived from experimental studies. This data is essential for validating the results of theoretical models.

| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference |

| 4-(Hexyloxy)benzoic acid | Crystal to Nematic | 87.0 | 21.3 | [4] |

| Nematic to Isotropic | 107.5 | 0.54 | [4] | |

| 4-(Heptyloxy)benzoic acid | Crystal to Smectic C | 92.0 | - | [1] |

| Smectic C to Nematic | 98.0 | - | [1] | |

| Nematic to Isotropic | 146.5 | - | [1] | |

| 4-(Octyloxy)benzoic acid | Crystal to Smectic C | 101.0 | - | [5] |

| Smectic C to Nematic | 107.5 | - | [5] | |

| Nematic to Isotropic | 147.5 | - | [5] | |

| 4-(Nonyloxy)benzoic acid | Crystal to Smectic C | 97.0 | - | [5] |

| Smectic C to Nematic | 117.5 | - | [5] | |

| Nematic to Isotropic | 143.5 | - | [5] | |

| 4-(Decyloxy)benzoic acid | Crystal to Smectic C | 97.5 | - | [6] |

| Smectic C to Nematic | 120.5 | - | [6] | |

| Nematic to Isotropic | 147.0 | - | [6] |

Table 1: Phase Transition Data for Selected 4-Alkoxybenzoic Acids.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| TPSA | 46.53 Ų |

| LogP | 2.8097 |

| H-Bond Acceptors | 2 |

| H-Bond Donors | 1 |

| Rotatable Bonds | 5 |

Table 2: Calculated Molecular Properties of this compound.[7]

Experimental Protocols

The theoretical models are validated against experimental data obtained from various characterization techniques. The following are key experimental protocols used in the study of alkoxybenzoic acid mesophases.

Synthesis of 4-n-Alkoxybenzoic Acids

The synthesis of 4-n-alkoxybenzoic acids is typically achieved through a Williamson ether synthesis.

Procedure:

-

p-Hydroxybenzoic acid (0.1 mole), the corresponding alkyl halide (0.12 mole), and potassium hydroxide (0.25 mole) are dissolved in 100 ml of methanol.

-

The reaction mixture is refluxed for 3 to 4 hours.

-

A 10% aqueous KOH solution (20 ml) is added, and refluxing is continued for an additional two hours to hydrolyze any ester that may have formed.

-

The solution is then cooled and acidified with hydrochloric acid to precipitate the product.

-

The resulting alkoxy acid is purified by crystallization from ethanol or acetic acid until constant melting and transition temperatures are achieved.[8]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes.

Procedure:

-

A small sample (typically 2-5 mg) of the material is sealed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is measured as a function of temperature.

-

Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is used to calculate the enthalpy of the transition.[2]

Polarized Optical Microscopy (POM)

POM is used to identify the type of liquid crystalline mesophase by observing the characteristic textures.

Procedure:

-

A small amount of the sample is placed between a glass slide and a coverslip.

-

The sample is heated on a hot stage.

-

The sample is observed through a polarizing microscope as it is heated and cooled.

-

Different liquid crystal phases (e.g., nematic, smectic) exhibit unique optical textures that can be used for their identification.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical modeling of this compound.

Caption: Molecular structure of this compound.

Caption: Formation of a hydrogen-bonded dimer leading to mesophase assembly.

Caption: General workflow for the theoretical modeling of liquid crystals.

References

- 1. researchgate.net [researchgate.net]

- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [repository.kaust.edu.sa]

- 4. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. derpharmachemica.com [derpharmachemica.com]

The Dawn of a Versatile Molecule: A Technical Guide to the Discovery and History of 4-Alkoxybenzoic Acids

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and key applications of 4-alkoxybenzoic acids. This document details the seminal synthetic methodologies, presents critical quantitative data in a structured format, and visualizes associated biological pathways to facilitate further research and development.

A Historical Perspective: From Obscurity to Ubiquity

The journey of 4-alkoxybenzoic acids is intrinsically linked to the development of organic synthesis and the burgeoning field of materials science, particularly liquid crystals. While the parent molecule, 4-hydroxybenzoic acid, occurs naturally in various plants, its transformation into the 4-alkoxy series unlocked a new realm of chemical properties and applications.[1]

The story begins with the synthesis of the necessary precursor, 4-hydroxybenzoic acid. A significant breakthrough came in 1947 when H. Gilman and C. E. Arntzen reported its synthesis from 4-hydroxybenzaldehyde.[1][2] However, the commercial production of 4-hydroxybenzoic acid today primarily relies on the Kolbe–Schmitt reaction, a method dating back to the mid-19th century, which involves the carboxylation of potassium phenoxide under pressure.[1][2]

The introduction of the alkoxy group, which defines this class of compounds, is most commonly achieved through the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this robust SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide and proved to be a cornerstone in the history of organic chemistry by helping to establish the structure of ethers.[3] While Williamson's initial work was not on benzoic acid derivatives, his method provided the essential chemical tool for the future synthesis of 4-alkoxybenzoic acids.

The true ascent of 4-alkoxybenzoic acids began with the discovery and exploration of liquid crystals. These compounds, with their characteristic rod-like molecular structure, were found to be ideal building blocks for materials that exhibit phases of matter intermediate between conventional liquids and solid crystals. The rigid benzoic acid core coupled with the flexible alkoxy chain allows for the fine-tuning of the mesomorphic properties, making them crucial components in the development of liquid crystal displays (LCDs) and other advanced optical materials.

Synthetic Methodologies: Crafting the Building Blocks

The primary route for the synthesis of 4-alkoxybenzoic acids is a two-step process starting from 4-hydroxybenzoic acid. The first and most critical step is the etherification of the phenolic hydroxyl group, followed by any subsequent modifications if required.

Williamson Ether Synthesis

This classical and widely used method offers a versatile approach to synthesizing a homologous series of 4-alkoxybenzoic acids by varying the length of the alkyl halide.

Experimental Protocol:

-

Materials: 4-hydroxybenzoic acid, a corresponding alkyl halide (e.g., ethyl bromide for 4-ethoxybenzoic acid), potassium hydroxide (KOH), and a suitable solvent such as ethanol or methanol.

-

Procedure:

-

Dissolve 4-hydroxybenzoic acid and a molar excess of potassium hydroxide in the alcohol solvent.

-

Add the alkyl halide to the solution.

-

Reflux the reaction mixture for several hours. The reaction time may need to be extended for longer alkyl chains.[4]

-

After cooling, the solution is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the 4-alkoxybenzoic acid.[4]

-

The crude product is then collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.[4]

-

A "green" modification of this protocol has been developed using a surfactant as a catalyst in an aqueous medium, which enhances reactivity and simplifies the workup.[5]

Microwave-Assisted Synthesis

To accelerate the synthesis, microwave-assisted techniques have been employed. This method significantly reduces reaction times, often from hours to minutes.

Experimental Protocol:

-

Materials: 4-hydroxybenzoic acid, an alkyl halide, a base such as potassium carbonate, and a suitable solvent for microwave synthesis.

-

Procedure:

-

Combine the reactants in a microwave-safe vessel.

-

Subject the mixture to microwave irradiation at a controlled temperature and time.

-

After the reaction is complete, the product is isolated and purified using standard techniques.

-

Quantitative Data at a Glance

The physical and biological properties of 4-alkoxybenzoic acids are highly dependent on the length of the alkoxy chain. The following tables summarize key quantitative data for a selection of these compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 182-185 |

| 4-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | 197-199 |

| 4-Propoxybenzoic Acid | C₁₀H₁₂O₃ | 180.20 | 144-146[6] |

| 4-Butoxybenzoic Acid | C₁₁H₁₄O₃ | 194.23 | 145-148 |

| 4-(Octyloxy)benzoic Acid | C₁₅H₂₂O₃ | 250.34 | 102-104 |

Note: Melting points are approximate and can vary based on purity and experimental conditions.

| Compound/Derivative | Target | Activity (IC₅₀) | Reference |

| 4-Alkoxybenzoic acid derivative (9e) | Trypanosome Alternative Oxidase (TAO) | <10 nM | [2][4] |

| Farnesyl derivative (16e) | Trypanosome Alternative Oxidase (TAO) | 3.1 nM | [2][4] |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid (Compound 1) | MCF-7 breast cancer cells | 5.9 µg/ml | [7] |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid (Compound 1) | MDA-MB-468 breast cancer cells | 1.4 µg/ml | [7] |

| Methyl derivative of Compound 1 (Compound 2) | MCF-7 breast cancer cells | 8.7 µg/ml | [7] |

| Methyl derivative of Compound 1 (Compound 2) | MDA-MB-468 breast cancer cells | 3.7 µg/ml | [7] |

Biological Significance and Signaling Pathways

Beyond their applications in materials science, 4-alkoxybenzoic acids and their derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities.

Anticancer Activity

Several derivatives of 4-alkoxybenzoic acid have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied and target critical pathways involved in cell survival and proliferation.

One notable mechanism is the inhibition of histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. By inhibiting HDACs, 4-hydroxybenzoic acid derivatives can induce protein hyperacetylation, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Caption: Inhibition of Histone Deacetylase (HDAC) by 4-Alkoxybenzoic Acid Derivatives.

Another promising target is the Trypanosome Alternative Oxidase (TAO) , an enzyme crucial for the respiration of African trypanosomes, the parasites responsible for sleeping sickness. Specific 4-alkoxybenzoic acid derivatives have been shown to be potent inhibitors of TAO, highlighting their potential as antitrypanosomal drugs.[2][4]

Caption: Inhibition of Trypanosome Alternative Oxidase (TAO).

Estrogenic Activity and Associated Signaling

The precursor, 4-hydroxybenzoic acid, has been shown to exhibit estrogen-like effects by interacting with the estrogen receptor α (ERα) . This interaction triggers a cascade of downstream signaling events, including the activation of the ERK and PI3K/AKT pathways, which are known to be involved in cell proliferation.[3][9]

Caption: Estrogen Receptor α-Dependent Signaling Pathway.

Future Directions

The versatility of the 4-alkoxybenzoic acid scaffold continues to inspire new avenues of research. In materials science, the design and synthesis of novel liquid crystalline materials with tailored properties remain an active area of investigation. In the realm of drug discovery, the exploration of these compounds as inhibitors of various enzymes and as modulators of key signaling pathways holds immense promise for the development of new therapeutics for a range of diseases, from cancer to infectious diseases. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets.

References

- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

synonyms for 4-(isopentyloxy)benzoic acid

An In-depth Technical Guide on 4-(Isopentyloxy)benzoic Acid

This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its biological significance as a xanthine oxidase inhibitor. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a para-substituted benzoic acid derivative. The presence of the isopentyloxy group imparts increased lipophilicity compared to its parent compound, 4-hydroxybenzoic acid.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | 4-(3-Methylbutoxy)benzoic acid |

| Common Synonyms | 4-isoamyloxybenzoic acid, p-Isopentyloxybenzoic acid |

| CAS Number | 2910-85-2[1] |

| Molecular Formula | C₁₂H₁₆O₃[1] |

| Molecular Weight | 208.25 g/mol [1] |

| InChIKey | YNYYRDUFMDDJMV-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC1=CC=C(C=C1)C(=O)O |

Synthesis of this compound

The synthesis of this compound is readily achieved via the Williamson ether synthesis. This method involves the O-alkylation of a phenoxide with an alkyl halide.[2] In this case, the sodium salt of 4-hydroxybenzoic acid is reacted with isoamyl bromide (1-bromo-3-methylbutane).

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 4-hydroxybenzoic acid and isoamyl bromide.

Materials:

-

4-Hydroxybenzoic acid

-

Sodium hydroxide (NaOH)

-

Isoamyl bromide (1-bromo-3-methylbutane)

-

Ethanol

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.0 eq) in water with continuous stirring. This will form the sodium salt of 4-hydroxybenzoic acid (sodium 4-hydroxybenzoate).

-

Alkylation: To the solution of the sodium phenoxide, add isoamyl bromide (1.1 eq).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a beaker and acidify it by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3), as indicated by pH paper. This will precipitate the this compound.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification by Recrystallization: The crude product can be purified by recrystallization.[3][4][5] Dissolve the solid in a minimal amount of hot ethanol or an ethanol-water mixture.[6] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[3] Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Synthesis Workflow Diagram

Caption: Williamson ether synthesis of this compound.

Biological Activity: Xanthine Oxidase Inhibition

Derivatives of this compound have been identified as potent inhibitors of xanthine oxidase.[7] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[8][9][10] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout.[11]

In Vitro Xanthine Oxidase Inhibition Assay Protocol

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on xanthine oxidase. The assay measures the formation of uric acid, which absorbs light at 295 nm.[8][12]

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (e.g., 70 mM, pH 7.5)[8]

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare stock solutions of the test compound and allopurinol in DMSO.

-

Prepare a working solution of xanthine oxidase in the buffer immediately before use.[13]

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add buffer and the test compound solution (or vehicle).

-

Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (DMSO).

-

Test: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

-

Positive Control: Add buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

-

-

Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.[8][13]

-

Reaction Initiation: Initiate the reaction by adding the xanthine solution to all wells.

-

Measurement: Immediately monitor the increase in absorbance at 295 nm over a period of 5-10 minutes using a microplate reader. The rate of absorbance increase corresponds to the rate of uric acid formation.[8]

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Signaling Pathway of Xanthine Oxidase and its Inhibition

Xanthine oxidase plays a crucial role in purine metabolism and the generation of reactive oxygen species (ROS).[14] Inhibition of this enzyme can have significant downstream effects on cellular signaling.

Caption: Inhibition of Xanthine Oxidase by this compound.

The inhibition of xanthine oxidase by compounds like this compound reduces the production of uric acid, which is the primary therapeutic goal for treating hyperuricemia and gout.[11] Furthermore, by decreasing the activity of xanthine oxidase, the production of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), is also attenuated.[14][15] ROS are known to act as second messengers in various signaling pathways that can lead to inflammation, altered cell adhesion, and apoptosis.[16][17] Therefore, inhibitors of xanthine oxidase may also exert beneficial effects by mitigating ROS-induced cellular damage.[17]

References

- 1. chemscene.com [chemscene.com]

- 2. francis-press.com [francis-press.com]

- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. herbmedpharmacol.com [herbmedpharmacol.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. cris.unibo.it [cris.unibo.it]

- 15. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Xanthine Oxidase-Derived ROS Display a Biphasic Effect on Endothelial Cells Adhesion and FAK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

health and safety information for 4-(isopentyloxy)benzoic acid

An In-depth Technical Guide to the Health and Safety of 4-(Isopentyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is compiled from available safety data sheets and chemical databases to ensure researchers, scientists, and drug development professionals can handle this compound safely.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity if swallowed.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][2][3][4] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2][3][4] |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation.[1][2][3][4] |

GHS Pictogram:

-

GHS07: Exclamation mark (indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation).[2]

Precautionary Measures and Safety Protocols

A series of precautionary statements are advised to minimize risk when handling this compound. These are outlined in the table below.

Table 2: GHS Precautionary Statements

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][4] |

| Prevention | P264 | Wash hands thoroughly after handling.[1][2] |

| Prevention | P270 | Do not eat, drink or smoke when using this product.[1] |

| Prevention | P271 | Use only outdoors or in a well-ventilated area.[1][2] |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[1][2] |

| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] |

| Response | P312 | Call a POISON CENTER/doctor if you feel unwell.[3] |

| Response | P330 | Rinse mouth.[1] |

| Response | P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| Response | P337+P313 | If eye irritation persists: Get medical advice/attention. |

| Response | P362+P364 | Take off contaminated clothing and wash it before reuse.[1][2][3] |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |

| Storage | P405 | Store locked up.[1][2][4] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3] |

Experimental Protocols for Safety Assessment

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals Using 4-(Isopentyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the nematic liquid crystal, 4-cyanophenyl 4-(isopentyloxy)benzoate, from 4-(isopentyloxy)benzoic acid. The synthesis is achieved via a Steglich esterification, a mild and efficient method suitable for this class of compounds. These protocols are intended for researchers in materials science, organic chemistry, and drug development who require a reliable method for the preparation of calamitic liquid crystals. The document includes a detailed experimental procedure, characterization data, and safety precautions.

Introduction

Nematic liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Their molecules possess long-range orientational order but no long-range positional order, allowing them to flow like a liquid while exhibiting anisotropic optical and electrical properties. This unique combination of properties makes them invaluable in technologies such as liquid crystal displays (LCDs).

The molecular design of a nematic liquid crystal typically involves a rigid core, flexible terminal groups, and often a polar group to induce a dipole moment. The target molecule, 4-cyanophenyl 4-(isopentyloxy)benzoate, embodies this design. The biphenyl benzoate core provides rigidity, the isopentyloxy chain offers flexibility, and the terminal cyano group introduces a strong dipole, which is crucial for the formation and stability of the nematic phase.

The synthesis of such liquid crystals often involves the formation of an ester linkage between a substituted benzoic acid and a phenol. The Steglich esterification is a particularly effective method for this transformation as it proceeds under mild, neutral conditions, which is advantageous for substrates that may be sensitive to harsher reagents. This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Synthesis of 4-cyanophenyl 4-(isopentyloxy)benzoate

The synthesis of 4-cyanophenyl 4-(isopentyloxy)benzoate is achieved through the Steglich esterification of this compound and 4-cyanophenol.

Reaction Scheme:

-

This compound + 4-Cyanophenol --(DCC, DMAP)--> 4-Cyanophenyl 4-(isopentyloxy)benzoate + Dicyclohexylurea (DCU)

Materials and Equipment

| Material/Equipment | Specifications |

| Reactants | |

| This compound | >98% purity |

| 4-Cyanophenol | >98% purity |

| N,N'-Dicyclohexylcarbodiimide (DCC) | >99% purity |

| 4-Dimethylaminopyridine (DMAP) | >99% purity |

| Solvent | |

| Dichloromethane (DCM) | Anhydrous, >99.8% |

| Other Reagents | |

| Hydrochloric acid (HCl) | 1 M aqueous solution |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Brine | Saturated aqueous solution |

| Anhydrous magnesium sulfate (MgSO₄) | |

| Glassware and Equipment | |

| Round-bottom flask | |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | |

| Buchner funnel and filter paper | |

| Rotary evaporator | |

| Recrystallization apparatus | |

| Thin-layer chromatography (TLC) plates | Silica gel |

| UV lamp (254 nm) | |

| Melting point apparatus | |

| Polarizing optical microscope (POM) with hot stage | |

| Differential Scanning Calorimeter (DSC) |

Experimental Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Coupling Agent: While stirring at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a Buchner funnel to remove the DCU.

-

Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is a white solid. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.

-

Filter the purified crystals and dry them under vacuum.

-

Characterization

The identity and purity of the synthesized 4-cyanophenyl 4-(isopentyloxy)benzoate should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch, C=O stretch of the ester).

-

Mass Spectrometry: To determine the molecular weight.

-

Elemental Analysis: To confirm the elemental composition.

The liquid crystalline properties of the purified product should be investigated using:

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.

-

Polarizing Optical Microscopy (POM): To observe the liquid crystalline textures (e.g., nematic schlieren texture) upon heating and cooling.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 4-cyanophenyl 4-(isopentyloxy)benzoate.

| Parameter | Expected Value/Range |

| Reactant Molar Ratios | |

| This compound | 1.0 eq |

| 4-Cyanophenol | 1.0 eq |

| DCC | 1.1 eq |

| DMAP | 0.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Product Characterization | |

| Yield | 70 - 90% |

| Melting Point (Crystal to Nematic) | ~60 - 80 °C |

| Clearing Point (Nematic to Isotropic) | ~80 - 100 °C |

| Nematic Range | ~20 °C |

Visualization of the Experimental Workflow

Application Notes and Protocols: 4-(Isopentyloxy)benzoic Acid as a Precursor for Bent-Core Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(isopentyloxy)benzoic acid as a key precursor in the synthesis of bent-core liquid crystals. These materials are of significant interest for their unique mesomorphic properties and potential applications in advanced displays, sensors, and other optoelectronic devices.

Introduction

Bent-core liquid crystals, also known as "banana" liquid crystals, are a fascinating class of materials that exhibit unique physical properties, including spontaneous polarization and chirality in achiral molecules. The molecular shape of these compounds, characterized by a bend in the central core, leads to the formation of novel mesophases that are not observed in conventional rod-like (calamitic) liquid crystals.

This compound is a valuable building block for the synthesis of bent-core liquid crystals. The isopentyloxy tail provides flexibility and influences the packing of the molecules, which in turn affects the transition temperatures and the type of mesophases observed. The general strategy for synthesizing bent-core liquid crystals from this precursor involves a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is converted into a more reactive species, typically an acid chloride.

-

Esterification: The resulting acid chloride is then reacted with a "bent" core molecule, which is typically a dihydroxy compound such as resorcinol or 3-hydroxybenzoic acid, to form the final bent-core liquid crystal.

This document will provide detailed protocols for these key synthetic steps and for the characterization of the resulting liquid crystalline materials.

Data Presentation

The length and branching of the terminal alkoxy chains on bent-core liquid crystals significantly influence their mesomorphic properties. The following table summarizes the phase transition temperatures and enthalpies for a series of symmetric bent-core liquid crystals derived from 4-alkoxybenzoic acids and a resorcinol core, illustrating the effect of varying the alkyl chain. While specific data for the isopentyloxy derivative is not available in the literature, the data for similar linear and branched alkoxy chains provide a useful comparison.

| Alkoxy Chain (R) | Compound Structure | Cr → SmC/Col (°C) | SmC/Col → N (°C) | N → Iso (°C) | ΔH (kJ/mol) |

| n-Octyloxy | 121 | - | 158 | 29.8 | |

| n-Decyloxy | 118 | - | 155 | 34.2 | |

| n-Dodecyloxy | 115 | - | 151 | 38.7 | |

| 2-Ethylhexyloxy | 98 | - | 135 | 25.1 |

Note: Data is compiled from various sources for analogous compounds and is intended for comparative purposes. Cr = Crystal, SmC = Smectic C, Col = Columnar, N = Nematic, Iso = Isotropic Liquid. The type of mesophase can vary depending on the specific molecular structure.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a symmetric bent-core liquid crystal using this compound and resorcinol as the bent core.

Protocol 1: Synthesis of 4-(Isopentyloxy)benzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the subsequent esterification reaction.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask with a reflux condenser and a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous toluene or DCM.

-